N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-chloro-6-fluorobenzamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a benzodioxol-derived carbamoyl methyl sulfanyl group and a 2-chloro-6-fluorobenzamide moiety. The 1,3,4-oxadiazole ring is electron-deficient, often enhancing metabolic stability and binding affinity in medicinal chemistry contexts . The benzodioxol group (a bicyclic ether) contributes to rigidity and may influence solubility and metabolic pathways, while the chloro and fluoro substituents introduce electronegativity, affecting electronic distribution and intermolecular interactions .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O5S/c20-11-2-1-3-12(21)17(11)18(27)22-7-16-24-25-19(30-16)31-8-15(26)23-10-4-5-13-14(6-10)29-9-28-13/h1-6H,7-9H2,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTKVZXWTJWQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-chloro-6-fluorobenzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The starting material, 2-(1,3-benzodioxol-5-yl)acetonitrile, is alkylated with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile.
Formation of the Oxadiazole Ring: The methanamine derivative reacts with aryloxymethyloxiranes to produce the corresponding 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-chloro-6-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in heterocyclic cores, substituents, and functional groups, leading to differences in physicochemical and biological properties. Below is a comparative analysis based on structural features and inferred properties:
Table 1: Structural and Functional Comparison
Key Findings:
Heterocyclic Core Differences: 1,3,4-Oxadiazole (Target Compound): Electron-deficient, enhancing resistance to oxidation and metabolic degradation compared to thiadiazoles .
Substituent Effects: The benzodioxol group in the target compound introduces steric hindrance and polarity, likely reducing solubility in nonpolar solvents compared to analogs with simpler aryl groups (e.g., 4-fluorophenyl) . Chloro and fluoro substituents (Target Compound vs. Trifluoromethyl group (573943-16-5): Increases lipophilicity and metabolic stability but may reduce aqueous solubility .
Functional Group Impact :
- Sulfanyl linkages : Present in all compounds, these groups may facilitate disulfide bond formation or act as hydrogen-bond acceptors, influencing reactivity and pharmacokinetics .
- Amide bonds : The target compound’s dual amide groups enhance polarity, suggesting moderate solubility in polar solvents like DMSO, whereas analogs with fewer amides (e.g., 573943-43-8) may exhibit higher lipophilicity .
Research Implications
- Drug Design : The target compound’s oxadiazole core and halogenated benzamide may optimize stability and target engagement in enzyme inhibition, whereas triazole-containing analogs (e.g., 573943-16-5) could favor solubility-dependent applications .
- Synthetic Challenges : Oxadiazole synthesis typically requires cyclization under dehydrating conditions, while thiadiazoles and triazoles may involve sulfur or nitrogen-rich precursors, impacting scalability .
Biological Activity
N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-chloro-6-fluorobenzamide (referred to as Compound A) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of Compound A, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
Compound A is characterized by a complex structure that includes:
- A benzodioxole moiety
- An oxadiazole ring
- A chloro and fluorine substitution on the aromatic ring
The detailed IUPAC name reflects its intricate design aimed at enhancing biological efficacy.
The biological activity of Compound A can be attributed to several mechanisms:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as p53 and NF-kB .
- Antimicrobial Properties :
- Regulation of Immune Responses :
Anticancer Studies
A study evaluating the anticancer potential of oxadiazole derivatives showed that certain analogs of Compound A exhibited significant cytotoxicity against multiple cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM for breast cancer cell lines .
Antimicrobial Activity
In a comparative study, several derivatives similar to Compound A were tested against E. coli and Bacillus subtilis. The results demonstrated that while some derivatives were inactive, others showed promising antibacterial activity with MIC values below 50 µg/mL .
Immunomodulatory Effects
Research on related compounds revealed their ability to modulate IL-6 levels in immune cells, suggesting a potential role for Compound A in treating inflammatory disorders by regulating cytokine profiles .
Table 1: Cytotoxic Activity of Compound A Analogues
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
| PC3 | 25 | Inhibition of NF-kB signaling |
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Activity Status |
|---|---|---|
| E. coli | 40 | Active |
| Bacillus subtilis | 60 | Active |
| Staphylococcus aureus | >100 | Inactive |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
